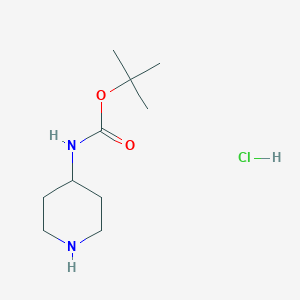

tert-Butyl piperidin-4-ylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

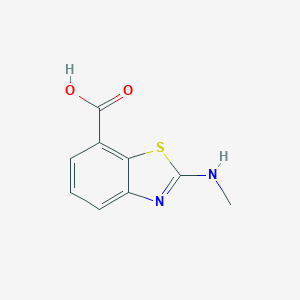

“tert-Butyl piperidin-4-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O2 . It is also known by other names such as “4-BOC-AMINOPIPERIDINE-HCl”, “tert-butyl N-piperidin-4-ylcarbamate;hydrochloride”, and "tert-Butyl 4-amino-1-piperidinecarboxylate hydrochloride" .

Molecular Structure Analysis

The molecular structure of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group (a carbonyl group attached to an oxygen atom and an amine group) and a tert-butyl group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” is 236.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidines, including “tert-Butyl piperidin-4-ylcarbamate hydrochloride”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . This compound can be used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) .

Antimicrobial Applications

This compound has been used in the synthesis of arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria . It showed strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria .

Anti-Tumor Therapy

“4-BOC-AMINOPIPERIDINE-HCl” has been used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy .

Bromodomain Inhibitors

This compound has been used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which are key to the reading of the histone code.

Organic Chemistry Research

“tert-Butyl piperidin-4-ylcarbamate hydrochloride” is used in organic chemistry research, particularly in the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Pharmaceutical Building Block

This compound is considered a pharmaceutical building block, used in the construction of various drugs .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of piperidine-4-carboxamide ccr5 antagonists , which suggests that it may interact with the CCR5 receptor.

Mode of Action

It’s known that similar compounds can induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

It’s known that similar compounds can affect microbial membranes and induce lysis, thereby inhibiting microbial growth .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is low (iLOGP: 0.0), and it has a solubility of 1.46 mg/ml .

Result of Action

It’s known that similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJVJSHANVSGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl piperidin-4-ylcarbamate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)